4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide 4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0909911
InChI: InChI=1S/C22H20INO4/c1-2-27-20-13-16(22(26)24-17-8-10-18(25)11-9-17)12-19(23)21(20)28-14-15-6-4-3-5-7-15/h3-13,25H,2,14H2,1H3,(H,24,26)
SMILES: CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)I)OCC3=CC=CC=C3
Molecular Formula: C22H20INO4
Molecular Weight: 489.3 g/mol

4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide

CAS No.:

Cat. No.: VC0909911

Molecular Formula: C22H20INO4

Molecular Weight: 489.3 g/mol

* For research use only. Not for human or veterinary use.

4-(benzyloxy)-3-ethoxy-N-(4-hydroxyphenyl)-5-iodobenzamide -

Specification

Molecular Formula C22H20INO4
Molecular Weight 489.3 g/mol
IUPAC Name 3-ethoxy-N-(4-hydroxyphenyl)-5-iodo-4-phenylmethoxybenzamide
Standard InChI InChI=1S/C22H20INO4/c1-2-27-20-13-16(22(26)24-17-8-10-18(25)11-9-17)12-19(23)21(20)28-14-15-6-4-3-5-7-15/h3-13,25H,2,14H2,1H3,(H,24,26)
Standard InChI Key UHOUGTPBEKPHOX-UHFFFAOYSA-N
SMILES CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)I)OCC3=CC=CC=C3
Canonical SMILES CCOC1=C(C(=CC(=C1)C(=O)NC2=CC=C(C=C2)O)I)OCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator